molecular formula C11H14Cl2FN B1676562 m-Fluoro-di-(2-chloroethyl)-benzylamine CAS No. 1542-44-5

m-Fluoro-di-(2-chloroethyl)-benzylamine

Cat. No.: B1676562
CAS No.: 1542-44-5
M. Wt: 250.14 g/mol
InChI Key: KBAYQRXDWMAVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Fluoro-di-(2-chloroethyl)-benzylamine is a benzylamine derivative featuring a fluorine atom in the meta position of the aromatic ring and two 2-chloroethyl substituents attached to the benzylamine nitrogen.

Properties

CAS No.

1542-44-5

Molecular Formula

C11H14Cl2FN

Molecular Weight

250.14 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(3-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C11H14Cl2FN/c12-4-6-15(7-5-13)9-10-2-1-3-11(14)8-10/h1-3,8H,4-7,9H2

InChI Key

KBAYQRXDWMAVEF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN(CCCl)CCCl

Canonical SMILES

C1=CC(=CC(=C1)F)CN(CCCl)CCCl

Appearance

Solid powder

Other CAS No.

1542-44-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Fluoro-DCBA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of m-Fluoro-di-(2-chloroethyl)-benzylamine, we compare it to benzylamine derivatives with analogous functional groups or substitution patterns. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Structural Features Reactivity/Biological Activity Key Differences vs. Target Compound
2-Chloro-5-fluorobenzylamine Chloro and fluoro substituents at positions 2 and 5 on the benzyl ring Exhibits distinct reactivity in nucleophilic substitutions due to electron-withdrawing effects of halogens Lacks chloroethyl groups; substitution pattern (2-Cl, 5-F) differs from meta-fluoro in target.
Tris(2-chlorobenzyl)amine Three 2-chlorobenzyl groups attached to a central nitrogen High steric hindrance; used in catalysis or polymer synthesis due to bulky substituents Contains chlorobenzyl (not chloroethyl) groups; lacks fluorine.
2-Fluoro-3-(trifluoromethoxy)benzylamine Fluoro and trifluoromethoxy groups at positions 2 and 3 Enhanced lipophilicity and metabolic stability due to trifluoromethoxy group Substitution pattern (2-F, 3-OCF₃) differs; no chloroethyl groups.
5-Fluoro-2-(2-methoxyethoxy)-benzylamine Fluoro at position 5; methoxyethoxy group at position 2 Improved solubility compared to non-polar analogues; used in CNS-targeting drug candidates Ethylene glycol side chain instead of chloroethyl groups; fluorine position differs.
Benzyl-[1-(4-methoxyphenyl)ethyl]amine Benzyl and 4-methoxyphenylethyl groups attached to nitrogen Exhibits serotoninergic activity due to methoxyphenyl substitution Methoxy group on phenyl ring; lacks halogens and chloroethyl substituents.

Key Insights from Comparison

Substitution Patterns: The meta-fluoro substituent in this compound likely directs electrophilic reactions to the para position, similar to other meta-substituted benzylamines .

Chloroethyl groups may act as leaving groups in nucleophilic substitutions, a property absent in compounds like Benzyl-[1-(4-methoxyphenyl)ethyl]amine .

Biological Implications :

  • The combination of fluoro and chloroethyl groups may synergize to enhance cytotoxicity, as seen in fluorinated alkylating agents like chlorambucil .
  • Compared to 5-Fluoro-2-(2-methoxyethoxy)-benzylamine , the target compound’s reduced polarity (due to chloroethyl groups) might limit blood-brain barrier penetration but improve tissue retention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Fluoro-di-(2-chloroethyl)-benzylamine
Reactant of Route 2
Reactant of Route 2
m-Fluoro-di-(2-chloroethyl)-benzylamine

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